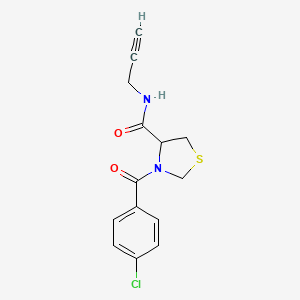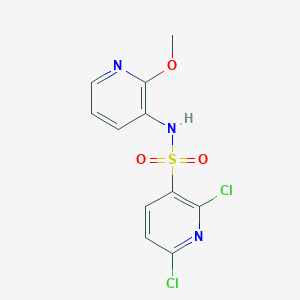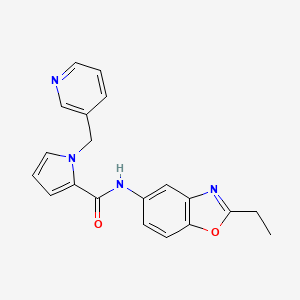![molecular formula C17H18N2O B7572919 [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572919.png)
[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone, also known as MPMP, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the class of pyrrolidinyl-pyridinyl-methanones and has been found to have interesting properties that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone involves binding to the nicotinic acetylcholine receptor. This receptor is involved in the transmission of nerve impulses and is found in the brain and other parts of the body. By binding to this receptor, [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone can modulate the activity of the receptor and affect the transmission of nerve impulses.
Biochemical and Physiological Effects:
[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has been found to have a variety of biochemical and physiological effects. It has been shown to enhance the release of dopamine in the brain, which is involved in reward and motivation. [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has also been found to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been found to have interesting properties that make it a promising candidate for further research. However, there are also limitations to the use of [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone in lab experiments. Its effects may vary depending on the experimental conditions, and further studies are needed to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has also been studied for its potential use in the treatment of addiction and withdrawal. Further studies are needed to fully understand the mechanism of action of [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone and its potential therapeutic applications.
In conclusion, [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone is a synthetic compound that has been studied for its potential use in scientific research. It has been found to have interesting properties that make it a promising candidate for further research. [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has been shown to bind to the nicotinic acetylcholine receptor and affect the transmission of nerve impulses. It has also been found to have a variety of biochemical and physiological effects, including enhancing the release of dopamine in the brain and having anxiolytic and antidepressant effects. While there are limitations to the use of [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone in lab experiments, there are several future directions for research on this compound, particularly in the areas of neurological disorders and addiction.
Métodos De Síntesis
The synthesis of [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone involves several steps, starting from commercially available starting materials. The first step involves the conversion of 2-bromo-1-(2-methylphenyl)ethanone to 2-(2-methylphenyl)acetic acid by hydrolysis. This is followed by the conversion of the acid to the corresponding acid chloride, which is then reacted with pyridine to give the final product, [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone.
Aplicaciones Científicas De Investigación
[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have interesting properties that make it a promising candidate for further research. [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has been shown to bind to the nicotinic acetylcholine receptor, which is involved in a variety of physiological processes, including learning and memory.
Propiedades
IUPAC Name |
[3-(2-methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-4-2-3-5-16(13)15-8-11-19(12-15)17(20)14-6-9-18-10-7-14/h2-7,9-10,15H,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJAIGCBIPHQIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572857.png)



![3-[2-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-thiazolidin-4-one](/img/structure/B7572881.png)


![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B7572909.png)
![3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one](/img/structure/B7572921.png)
![Imidazo[1,2-a]pyridin-8-yl-(3-pyrazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7572923.png)
![[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7572924.png)